molecular formula C11H22N2O3 B1217943 5-(6-Aminohexanamido)valeric acid CAS No. 95913-74-9

5-(6-Aminohexanamido)valeric acid

Cat. No.: B1217943
CAS No.: 95913-74-9
M. Wt: 230.3 g/mol
InChI Key: MLUOEPZHQOFNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Aminohexanamido)valeric acid, also known as this compound, is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

95913-74-9

Molecular Formula

C11H22N2O3

Molecular Weight

230.3 g/mol

IUPAC Name

5-(6-aminohexanoylamino)pentanoic acid

InChI

InChI=1S/C11H22N2O3/c12-8-4-1-2-6-10(14)13-9-5-3-7-11(15)16/h1-9,12H2,(H,13,14)(H,15,16)

InChI Key

MLUOEPZHQOFNPH-UHFFFAOYSA-N

SMILES

C(CCC(=O)NCCCCC(=O)O)CCN

Canonical SMILES

C(CCC(=O)NCCCCC(=O)O)CCN

Synonyms

SFN 70
SFN-70

Origin of Product

United States

Synthesis routes and methods

Procedure details

In Greenspoon et al., the design and preparation of nonpeptide analogues of RGD are described as follows. Compounds SF-6,5 and SFN-70 were prepared by coupling of methyl-5-aminovaleric acid with N-(butyloxycarbonyl)-6-aminohexanoic acid. The reaction was carried out using the 1,3-dicyclohexylcarbodiimide and 1 hydroxybenzotriazole in tetrahydroduran procedure. The butyloxycarbonyl protecting group was then removed by 50% trifluoroacetic acid in dichloromethane. Removal of the methyl ester protecting group was carried out with sodium hydroxide at pH 9.5, yielding SFN-70. The amine was converted to guanidium using 3,5-dimethylpyrazole-1-carboxamidine nitrate at pH 9.5 t produce the compound designated SF-6,5. Compound SF-6,6 was prepared from methyl-6-aminohexanoic acid and N-(butyloxycarbonyl)-6-aminohexanoic acid under the same conditions as used for SF-6,5. GK-5,5 was prepared from methyl-5-aminovaleric acid and N-(butyloxycarbonyl)-5-aminovaleric acid. Compounds AC-4 and AC-14 were prepared by stepwise synthesis either in solution or on a Merrifield resin, followed by deprotection and conversion of the amine to the guanidinium by the above-described methods. The final compounds were purified on preparative RP-18 columns and were judged pure by thin-layer chromatography (single spot) and 1H NMR spectroscopy. Compounds were characterized by 1H NMR and FAB-MS spectroscopy. The structures deduced from spectroscopy were consistent with the assigned structure. (Table 1). Table 1 shows a schematic presentation of the RGD-NH2 peptide and the corresponding non-peptide surrogates. Note that the distance between positions a and b is 11 atoms.
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